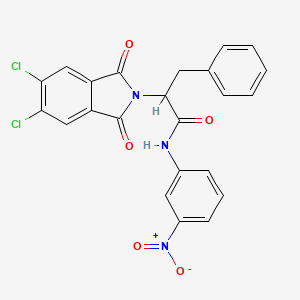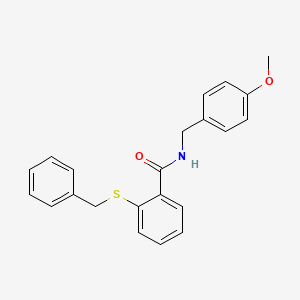![molecular formula C26H28N4O3 B3940823 5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3940823.png)
5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline
Übersicht
Beschreibung
5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MNPA, and it is a member of the anilinopiperazine class of compounds. The synthesis of MNPA has been extensively studied, and this compound has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of MNPA is not fully understood, but it is thought to involve the modulation of various signaling pathways. MNPA has been shown to inhibit the activity of various enzymes, including tyrosine kinases and acetylcholinesterase. MNPA has also been shown to modulate the activity of various receptors, including dopamine receptors and serotonin receptors.
Biochemical and Physiological Effects:
MNPA has a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, and it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. MNPA has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
MNPA has several advantages for lab experiments. This compound is relatively easy to synthesize, and it can be produced in high yields and purity. MNPA has also been extensively studied, and its mechanism of action and biochemical effects are well understood. However, there are also limitations to using MNPA in lab experiments. This compound has not yet been tested in humans, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on MNPA. One area of research is the development of MNPA derivatives with improved activity and selectivity. Another area of research is the testing of MNPA in animal models of human diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, there is a need for further studies on the safety and toxicity of MNPA in humans, as well as its potential for use in clinical trials.
Wissenschaftliche Forschungsanwendungen
MNPA has been extensively studied for its potential therapeutic applications. This compound has been shown to have activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MNPA has been shown to inhibit the growth of cancer cells, and it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3-methylphenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-20-6-5-9-22(18-20)26(31)29-16-14-28(15-17-29)23-10-11-25(30(32)33)24(19-23)27-13-12-21-7-3-2-4-8-21/h2-11,18-19,27H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGVJUNBQNCFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(acetylamino)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3940750.png)
![4-{[2-(acetylamino)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B3940753.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]-2-pyridinamine](/img/structure/B3940767.png)
![2-[(3-methoxyphenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3940773.png)
![3-(2-furylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B3940788.png)
![3-(3,4-dichlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3940790.png)
![N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide](/img/structure/B3940802.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate](/img/structure/B3940812.png)

![2-(benzoylamino)-N-(2-methyl-1-{[(4-methylphenyl)amino]carbonyl}propyl)benzamide](/img/structure/B3940837.png)

